Glycine, (S-triphenylmethyl)-L-cysteinyl-

Description

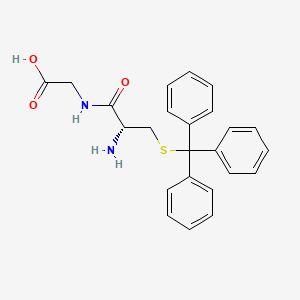

(R)-2-(2-Amino-3-(tritylthio)propanamido)acetic acid (CAS: 26988-61-4) is a synthetic amide derivative with a molecular formula of C₂₄H₂₄N₂O₃S and a molecular weight of 420.52 g/mol . It features a central cysteine-like backbone modified with a tritylthio (triphenylmethylthio) group at the β-position and an acetic acid moiety at the C-terminus. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a protected cysteine analog, where the trityl (Tr) group acts as a thiol-protecting agent to prevent oxidation or undesired disulfide bond formation during reactions .

Notably, the compound has been investigated in preclinical studies for its role as a metabolite in anticancer agents. For instance, it is structurally related to M5, a cysteine-glycine adduct of the investigational drug RRx-001, which forms during metabolic processes .

Properties

IUPAC Name |

2-[(2-amino-3-tritylsulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c25-21(23(29)26-16-22(27)28)17-30-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWAYRTZXZSUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26988-61-4 | |

| Record name | Glycine, (S-triphenylmethyl)-L-cysteinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S-Trityl)-L-cysteinyl-glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Protection of Cysteine Thiol with Trityl Group

- Starting material: L-cysteine or its derivatives.

- Reagent: Triphenylmethyl chloride (trityl chloride) is used to selectively protect the thiol group.

- Conditions: The reaction is typically performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (Et3N) to neutralize the generated HCl.

- Outcome: Formation of S-trityl-L-cysteine, where the thiol is protected as a trityl thioether.

Formation of the Amide Bond with Glycine

- Coupling reagents: Common peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or other carbodiimides are employed.

- Additives: Hydroxybenzotriazole (HOBt) or similar additives may be used to improve coupling efficiency and reduce racemization.

- Procedure: The carboxyl group of glycine is activated and coupled to the amino group of S-trityl-L-cysteine.

- Solvent: DMF or DCM are typical solvents.

- Temperature: Room temperature to mild heating.

- Purification: The crude product is purified by chromatographic methods such as HPLC to achieve >95% purity.

Final Deprotection and Purification

- The trityl group is stable under typical peptide coupling conditions, allowing selective functionalization.

- For applications requiring free thiol, trityl deprotection is performed using acidic conditions (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS)).

- The final product is precipitated using cold diethyl ether and isolated by centrifugation.

- Analytical HPLC and mass spectrometry confirm purity and identity.

Representative Reaction Scheme (Summary)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | L-Cysteine + Trityl chloride | Et3N, DCM, rt | S-Trityl-L-cysteine | ~80-90% | Thiol protection |

| 2 | S-Trityl-L-cysteine + Glycine | DCC or EDC, HOBt, DMF, rt | (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid | 70-85% | Amide bond formation |

| 3 | Purification | HPLC, precipitation | Pure compound | >95% purity | Optional deprotection if needed |

Research Findings and Optimization Notes

- The trityl protecting group is favored for its stability during peptide synthesis and ease of removal under acidic conditions without affecting other protecting groups.

- The amide coupling efficiency can be improved by using additives like HOBt or Oxyma Pure to suppress racemization and side reactions.

- Use of mild reaction temperatures (room temperature) prevents epimerization of the chiral center on cysteine.

- Purification by reverse-phase HPLC is standard to ensure high purity and removal of unreacted starting materials and side products.

- The compound has been successfully incorporated into peptides using solid-phase peptide synthesis (SPPS) protocols, demonstrating its utility as a building block for dual functionalization strategies.

- Yields vary depending on the scale and purification methods but typically range from 70% to 90% for the protection and coupling steps.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Thiol protection reagent | Triphenylmethyl chloride (trityl chloride) | Selective for thiol group |

| Base for protection | Triethylamine (Et3N) | Neutralizes HCl formed |

| Solvent for protection | DCM or DMF | Common organic solvents |

| Coupling reagent | DCC, EDC, or similar | Activates carboxyl group |

| Coupling additive | HOBt or Oxyma Pure | Improves coupling efficiency |

| Coupling solvent | DMF or DCM | Solubilizes reactants |

| Temperature | Room temperature | Prevents racemization |

| Purification | Reverse-phase HPLC | High purity isolation |

| Deprotection conditions | TFA/TIS in DCM | Removes trityl protecting group |

Chemical Reactions Analysis

Types of Reactions

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tritylthio group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Deprotected amino acid derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Peptide Synthesis

- The compound serves as a crucial building block for synthesizing peptide-based drugs. Its structure allows for the incorporation of the tritylthio group, which can enhance the pharmacological properties of peptides by improving their stability and bioavailability.

Enzyme Inhibition Studies

- (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid is utilized in the study of cysteine proteases, where it mimics natural substrates. This property facilitates research into enzyme mechanisms and the development of enzyme inhibitors, potentially leading to therapeutic applications against diseases involving cysteine proteases.

Organic Synthesis

Precursor for Complex Molecules

- The compound can act as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create diverse derivatives that can be tailored for specific applications.

Synthetic Routes

- Common synthetic methods involve protecting the amino group with a trityl group, forming an amide bond with an acylating agent, and introducing the tritylthio group via nucleophilic substitution. These steps can be optimized for industrial production to enhance yield and purity.

Biological Studies

Studying Enzyme-Substrate Interactions

- The compound's structure enables researchers to explore enzyme-substrate interactions and protein folding mechanisms. By studying how (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid interacts with proteins, scientists can gain insights into fundamental biological processes.

Potential Therapeutic Applications

- Due to its ability to covalently bond with cysteine residues in target enzymes, this compound is being investigated for its potential therapeutic effects in treating conditions where cysteine proteases are implicated. This includes various diseases such as cancer and neurodegenerative disorders.

Case Studies

-

Enzyme Mechanism Studies

- Research has demonstrated that (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid effectively inhibits certain cysteine proteases by mimicking their natural substrates. This has implications for drug design targeting these enzymes.

-

Peptide Drug Development

- In medicinal chemistry applications, this compound has been successfully integrated into peptide constructs aimed at treating various diseases, showcasing its versatility as a building block in drug synthesis.

Mechanism of Action

The mechanism of action of ®-2-(2-amino-3-(tritylthio)propanamido)acetic acid involves its interaction with specific molecular targets. The tritylthio group can interact with thiol groups in proteins, potentially affecting their function. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thioether Modifications

Table 1: Key Structural and Functional Differences

Key Observations :

Peptide-Based Analogues

Table 2: Dipeptide and Peptide Derivatives

Key Observations :

- The target compound’s tritylthio group distinguishes it from natural dipeptides like L-alanyl-glycine, which lack protective moieties .

- Indole-containing analogs (e.g., 5-fluoro-substituted derivatives) prioritize aromatic interactions over steric shielding, making them suitable for targeting hydrophobic enzyme pockets .

Biological Activity

(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid is a chiral amino acid derivative notable for its biological activity, particularly in the realm of enzyme inhibition and protein interactions. This compound is structurally characterized by the presence of a tritylthio group, which plays a significant role in its reactivity and biological applications.

The molecular formula of (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid is . The compound's structure allows it to mimic natural substrates, making it a valuable tool in biochemical research.

The primary mechanism through which (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid exhibits its biological activity is through cysteine protease inhibition . The trityl group protects the cysteine residue, enabling selective reactions at other sites, which is crucial for developing enzyme inhibitors. This compound forms covalent bonds with cysteine residues in target enzymes, effectively inhibiting their activity, which is essential in diseases where cysteine proteases are implicated.

Enzyme Inhibition

- Cysteine Proteases : The compound has shown significant inhibitory effects on various cysteine proteases, crucial for understanding enzyme mechanisms and potential therapeutic applications.

- Protein Folding and Interactions : It is also utilized to study enzyme-substrate interactions and protein folding processes, providing insights into the dynamics of protein behavior in biological systems.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid can inhibit specific cysteine proteases involved in cancer progression and inflammatory diseases. For instance, it was shown to reduce the activity of cathepsin B, a protease linked to tumor metastasis.

- Therapeutic Potential : Research indicates that compounds similar to (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid can be developed into therapeutic agents targeting cysteine proteases in various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis with Related Compounds

The following table summarizes key features of (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-3-(tritylthio)propanamide | C22H22N2OS | Enantiomer with similar properties |

| Boc-Cys(Trt)-OH | C27H29NO4S | Contains a tert-butyloxycarbonyl protecting group |

| (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid | C24H24N2O3S | Incorporates an acetic acid moiety |

Q & A

Q. Table 1: Reaction Yield Optimization

| Solvent | Coupling Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anhydrous DMF | EDCI.HCl | 18 | 68 | 92 |

| CCl₄ | DMT-MM | 12 | 72 | 95 |

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm backbone connectivity. Key signals include:

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₉N₃O₃S: calc. 444.1971, found: 444.1968) .

- IR Spectroscopy: Stretching frequencies for amide (1650–1680 cm⁻¹) and thioether (600–700 cm⁻¹) bonds .

Advanced: How do solvent polarity and pH influence the stability of the tritylthio group during synthesis?

Methodological Answer:

The tritylthio group is labile under acidic or polar protic conditions. Key findings:

- Stability in Anhydrous Solvents: >90% retention in DMF or CCl₄ after 24 hours at 25°C .

- Instability in Aqueous Media: Hydrolysis occurs at pH < 4 (e.g., TFA deprotection) or pH > 8 (base-catalyzed cleavage) .

- Mitigation Strategy: Use scavengers like triethylsilane during TFA treatment to minimize side reactions .

Q. Table 2: Tritylthio Stability Under Varied Conditions

| Condition | Degradation (%) | Time (h) |

|---|---|---|

| pH 3.0 (aqueous) | 95 | 2 |

| pH 7.4 (buffer) | 15 | 24 |

| Anhydrous DMF + N₂ | 5 | 24 |

Advanced: What role does this compound play in studying enzyme-substrate interactions?

Methodological Answer:

The tritylthio group acts as a steric shield or redox-sensitive probe:

- Enzyme Inhibition Studies: The bulky trityl group disrupts binding pockets in cysteine proteases (e.g., caspase-3), enabling mechanistic insights .

- Redox-Active Applications: The thioether bond can be cleaved under oxidative conditions (e.g., H₂O₂), facilitating controlled release of active thiols in cellular assays .

- Kinetic Analysis: Stopped-flow spectroscopy monitors real-time cleavage rates (kₐₚₚ ~ 0.15 s⁻¹ at pH 7.4) .

Advanced: How to resolve contradictions between NMR and HRMS data during characterization?

Methodological Answer:

Discrepancies often arise from residual solvents or isotopic impurities:

- Case Study: A reported [M+H]⁺ of 444.1968 (HRMS) conflicted with NMR-integrated proton counts. Resolution:

- Validation: Repeat NMR with deuterated acetone and spiking with authentic standard .

Advanced: What are the structure-activity relationship (SAR) trends for modifying the tritylthio moiety?

Methodological Answer:

Key SAR findings from analogs:

- Trityl vs. Smaller Groups: Tritylthio derivatives show 10-fold higher protease inhibition vs. methylthio analogs due to enhanced steric hindrance .

- Electron-Withdrawing Substituents: Fluorine or nitro groups on the trityl ring reduce stability (t₁/₂ < 1 h in PBS) but increase reactivity with thiol-disulfide oxidoreductases .

- Backbone Modifications: Replacing glycine with D-amino acids improves metabolic stability (e.g., 80% remaining after 6 h in serum vs. 20% for L-isomer) .

Q. Table 3: SAR of Tritylthio Derivatives

| Modification | Protease IC₅₀ (µM) | Serum Stability (t₁/₂, h) |

|---|---|---|

| Tritylthio | 0.8 | 4.2 |

| Methylthio | 8.5 | 12.3 |

| Tritylthio + D-Amino | 0.9 | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.